Pyridine, 2-bromo-, hydrochloride
Overview
Description
Pyridine, 2-bromo-, hydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position of the pyridine ring and is often used as a building block in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-, hydrochloride typically involves the bromination of pyridine. One common method is the reaction of pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-bromo-, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-pyridyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: 2-aminopyridine, 2-thiopyridine.
Coupling Reactions: Biaryl compounds, heteroaryl derivatives.
Reduction Reactions: 2-pyridyl derivatives.
Scientific Research Applications
Pyridine, 2-bromo-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-, hydrochloride depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Bromopyridine: Similar in structure but lacks the hydrochloride component, making it less soluble in water.
2-Chloropyridine: Another halogenated pyridine with chlorine instead of bromine, often used in similar reactions but with different reactivity profiles.
2-Iodopyridine: Contains iodine, which is more reactive than bromine, making it suitable for specific coupling reactions.
Uniqueness: Pyridine, 2-bromo-, hydrochloride is unique due to its balanced reactivity and solubility properties, making it a versatile reagent in both aqueous and organic media. Its hydrochloride form enhances its stability and ease of handling compared to other halogenated pyridines .
Properties
IUPAC Name |
2-bromopyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNXSKZQGQBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80793483 | |
Record name | 2-Bromopyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80793483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65520-10-7 | |
Record name | 2-Bromopyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80793483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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